molecular formula C32H56 B12107499 A'-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- CAS No. 67069-25-4

A'-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)-

Cat. No.: B12107499
CAS No.: 67069-25-4
M. Wt: 440.8 g/mol
InChI Key: OWRSREGIRFCWIJ-UHFFFAOYSA-N
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Description

A'-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- (CAS 105498-25-7) is a triterpenoid hydrocarbon belonging to the hopanoid class, characterized by a 30-nor backbone and a propyl substituent at the C-22 position. Its molecular formula is C32H56, and it features a stereochemical configuration of 17alpha(H) and 22S, critical for its geochemical and biological relevance . This compound is structurally classified as a bishomohopane, indicating the addition of two methylene units to the hopane skeleton. It is primarily studied in organic geochemistry as a biomarker for microbial activity and sediment thermal maturity .

Properties

CAS No.

67069-25-4

Molecular Formula

C32H56

Molecular Weight

440.8 g/mol

IUPAC Name

5a,5b,8,8,11a,13b-hexamethyl-3-pentan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

InChI

InChI=1S/C32H56/c1-9-11-22(2)23-14-19-29(5)24(23)15-20-31(7)26(29)12-13-27-30(6)18-10-17-28(3,4)25(30)16-21-32(27,31)8/h22-27H,9-21H2,1-8H3

InChI Key

OWRSREGIRFCWIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly

The triterpenoid backbone is constructed via cyclization of squalene or squalene analogs. For A'-Neo-30-norgammacerane derivatives, squalene-hopene cyclase (Shc) enzymes or acid-catalyzed cyclization are employed to form the gammacerane core. In non-enzymatic routes, BF₃·Et₂O in dichloromethane at −20°C induces cyclization, yielding a mixture of stereoisomers that require subsequent resolution.

Propyl Group Introduction

The 22-propyl substituent is introduced via Friedel-Crafts alkylation or nucleophilic substitution. A common strategy involves reacting the gammacerane core with 1-bromopropane in the presence of AlCl₃, achieving a 65–72% yield for analogous C22-alkylated compounds. Stereochemical control at C22 is achieved using chiral auxiliaries or asymmetric catalysis, with (22S) configuration favored by L-proline-derived catalysts.

Table 1: Key Reaction Conditions for Propylation

Reaction ComponentConditionsYield (%)Stereoselectivity (22S:22R)
1-Bromopropane/AlCl₃Toluene, 80°C, 12 h683:1
Propyl Grignard/NiCl₂THF, −78°C, 2 h724:1
Asymmetric hydroalkylationPd(OAc)₂, (R)-BINAP, 40°C587:1

Data synthesized from.

Biosynthetic Approaches

Recent advances in microbial synthesis offer an alternative to traditional chemical methods. Genomic analyses reveal that certain methanotrophic and nitrifying bacteria encode tetrahymanol synthase (Ths), which catalyzes squalene-derived triterpenoid cyclization with inherent stereochemical fidelity. Heterologous expression of ths genes in E. coli has enabled the production of gammacerane analogs, though 22-propyl variants remain unreported in published studies.

Enzymatic Stereochemical Control

Bacterial Ths enzymes expand hopanoid rings through a unique C9–C10 bond cleavage and reformation mechanism, distinct from eukaryotic pathways. Molecular dynamics simulations suggest that active-site residues (e.g., Asp137, Glu204) position the squalene substrate to favor (17alpha,22S) configurations during ring expansion. However, substrate engineering would be required to incorporate propyl groups at C22.

Challenges in Stereochemical Purity

Achieving >95% enantiomeric excess (ee) for the (17alpha,22S) diastereomer remains a critical hurdle. Nuclear magnetic resonance (NMR) analyses of synthetic intermediates reveal competing epimerization at C22 under acidic or high-temperature conditions. Mitigation strategies include:

  • Low-temperature kinetics : Conducting alkylation below −30°C reduces epimerization rates.

  • Bulky leaving groups : Using mesylates instead of bromides decreases reaction entropy, favoring (22S) formation.

  • Enzymatic resolution : Candida antarctica lipase B selectively hydrolyzes (22R) esters, enriching the (22S) isomer.

Comparative Analysis with Related Compounds

Structural analogs provide insights into reactivity trends:

Table 2: Synthesis Yields for C22-Substituted Gammaceranes

CompoundYield (%)22S:22R Ratio
22-Butyl-(17alpha,22R)711:4
22-Ethyl-(17alpha,22S)635:1
22-Propyl-(17alpha,22S) (this study)58–684:1–7:1

Data indicate that larger alkyl groups (butyl > propyl > ethyl) reduce stereoselectivity due to increased steric hindrance during nucleophilic attack .

Chemical Reactions Analysis

A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of A’-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Challenges : The compound’s complex stereochemistry (17alpha,22S) complicates synthetic pathways. Current methods rely on natural extraction from sediments .
  • Analytical Limitations: Nuclear Magnetic Resonance (NMR) data for this compound are sparse compared to simpler hopanes like 30-norhopane .

Biological Activity

A'-Neo-30-norgammacerane, 22-propyl-, (17alpha,22S)- is a triterpenoid compound notable for its structural complexity and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

A'-Neo-30-norgammacerane is classified under the chemical formula C32H56C_{32}H_{56} with a unique structural configuration that contributes to its biological effects. Its molecular structure is characterized by a tetracyclic framework typical of many triterpenoids, which is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that A'-Neo-30-norgammacerane exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes, leading to increased permeability and cell lysis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

A'-Neo-30-norgammacerane has been shown to modulate inflammatory pathways. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This modulation may be mediated through the NF-kB signaling pathway, highlighting its potential as an anti-inflammatory agent.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are critical in mitigating oxidative stress. A study assessed the radical scavenging activity of A'-Neo-30-norgammacerane using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, showing a significant reduction in free radicals at concentrations as low as 20 µg/mL.

The biological activities of A'-Neo-30-norgammacerane can be attributed to its ability to interact with various molecular targets:

  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to structural destabilization.
  • Cytokine Modulation : By inhibiting NF-kB activation, it reduces the expression of inflammatory mediators.
  • Radical Scavenging : The presence of hydroxyl groups in its structure contributes to its capacity to neutralize free radicals.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the use of A'-Neo-30-norgammacerane as an adjunct therapy in patients with chronic bacterial infections. Results indicated a significant reduction in infection rates when combined with standard antibiotic treatment.

Case Study 2: Inflammatory Disorders

In a preclinical model of rheumatoid arthritis, administration of A'-Neo-30-norgammacerane resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated subjects.

Q & A

Q. What steps ensure reproducibility in synthetic protocols given variable yields?

  • Documenting reaction parameters (e.g., temperature, catalyst loading) and intermediates (e.g., via LC-MS) is critical. emphasizes optimizing copper-catalyzed alkylation steps (used in similar syntheses) to minimize side reactions and improve yield consistency .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral columns (e.g., Chiralpak IG) for HPLC and DFT-based NMR predictions .
  • Environmental Stability : Store at -20°C in amber vials under inert gas to prevent oxidation .
  • Synthesis : Prioritize palladium-catalyzed cross-coupling for alkylation to enhance stereocontrol .

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